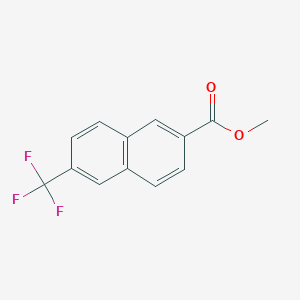

Methyl 6-(trifluoromethyl)-2-naphthoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9F3O2 |

|---|---|

Molecular Weight |

254.20 g/mol |

IUPAC Name |

methyl 6-(trifluoromethyl)naphthalene-2-carboxylate |

InChI |

InChI=1S/C13H9F3O2/c1-18-12(17)10-3-2-9-7-11(13(14,15)16)5-4-8(9)6-10/h2-7H,1H3 |

InChI Key |

SCPGLJGBEPYHNH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of Methyl 6 Trifluoromethyl 2 Naphthoate

Hydrolysis Pathways of the Methyl Ester Group

The hydrolysis of the methyl ester group in methyl 6-(trifluoromethyl)-2-naphthoate to its corresponding carboxylic acid, 6-(trifluoromethyl)-2-naphthoic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions.

Under basic conditions, the reaction proceeds via a saponification mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product. A common method for this transformation involves the use of sodium hydroxide in a mixture of methanol and water, followed by acidification with hydrochloric acid.

Acid-catalyzed hydrolysis, while also possible, is generally less common for this type of substrate. In this pathway, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The presence of the electron-withdrawing trifluoromethyl group on the naphthalene (B1677914) ring influences the rate of hydrolysis. This group deactivates the aromatic ring, making the carbonyl carbon of the ester more electrophilic and thus more reactive towards nucleophiles. This electronic effect generally facilitates the hydrolysis process under basic conditions.

Trifluoromethyl Group Transformations

The trifluoromethyl group of this compound can undergo several transformations, allowing for the introduction of other functional groups.

The strong carbon-fluorine bonds in the trifluoromethyl group make its transformation challenging. However, specific reagents can achieve defluorination and incorporate other atoms. For instance, reactions with sulfur-based nucleophiles can lead to the formation of sulfur-containing heterocycles. While specific studies on this compound are not extensively documented in this context, related trifluoromethylarenes can undergo reactions with reagents like sodium sulfide (B99878) or other sulfur nucleophiles under harsh conditions to yield dithiolane derivatives through a process that involves sequential nucleophilic substitution of the fluorine atoms.

A significant transformation of the trifluoromethyl group is its conversion into a trifluoromethyl ketone. This can be achieved through the reaction of this compound with organometallic reagents. For example, the addition of a Grignard reagent or an organolithium reagent to the ester can, under carefully controlled conditions, lead to the formation of a trifluoromethyl ketone. However, a more controlled method involves the conversion of the ester to a Weinreb amide followed by the addition of an organometallic reagent. A documented process for a related compound involves the reaction with a Grignard reagent like methylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (B95107) (THF) to yield the corresponding trifluoromethyl ketone.

Reaction Cascade Design and Development

This compound can be a starting material in reaction cascades designed to build molecular complexity in a single synthetic operation. An example is a cascade reaction involving an initial Michael addition followed by an intramolecular cyclization. In a study, a related compound was subjected to a DBU-catalyzed reaction with an enone, where the initial Michael addition of a nucleophile to the enone was followed by an intramolecular reaction involving the ester group. This demonstrates the potential for designing complex transformations starting from this versatile building block.

Catalytic Systems and Their Mechanistic Implications

Catalytic systems play a crucial role in activating and controlling the reactivity of this compound.

Data Tables

Table 1: Hydrolysis of this compound

| Reagents | Conditions | Product |

| Sodium Hydroxide, Methanol/Water | Reflux | 6-(Trifluoromethyl)-2-naphthoic acid sodium salt |

| Hydrochloric Acid | Acidification | 6-(Trifluoromethyl)-2-naphthoic acid |

Table 2: Conversion to Trifluoromethyl Ketone

| Reactant | Reagent | Solvent | Product |

| This compound | Methylmagnesium bromide | Tetrahydrofuran (THF) | 1-(6-(Trifluoromethyl)naphthalen-2-yl)ethan-1-one |

Transition Metal Catalysis in Naphthoate Systems

While specific studies on this compound are not extensively documented, the reactivity of related naphthoic acid and trifluoromethylated aromatic systems in the presence of transition metal catalysts provides significant insights. Palladium and copper complexes are at the forefront of catalyzing transformations on such scaffolds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For naphthoate systems, these reactions often target the functionalization of the aromatic rings. Although the carbon-fluorine bonds of the trifluoromethyl group are generally robust, the aromatic C-H or C-X (where X is a halide or triflate) bonds of the naphthalene ring are amenable to functionalization.

In a related context, palladium(II) catalysis has been effectively used in the enantioselective synthesis of α-(trifluoromethyl)arylmethylamines from trifluoromethylacetaldimines and arylboroxines. nih.govnih.gov This highlights the utility of palladium in activating substrates containing a trifluoromethyl group. The pyridine-oxazolidine (PyOX) class of ligands has proven particularly effective in these transformations, facilitating high enantioselectivity. nih.gov

Copper-catalyzed reactions also offer a versatile platform for the functionalization of trifluoromethylated compounds. For instance, copper-catalyzed multicomponent reactions involving β-trifluoromethyl β-diazo esters, acetonitrile, and carboxylic acids have been developed. beilstein-journals.org In one such study, 2-naphthoic acid was successfully employed as a substrate, yielding the corresponding N,N-diacyl-β-amino ester in good yield. beilstein-journals.org This demonstrates the compatibility of the naphthoate scaffold in copper-catalyzed transformations. The proposed mechanism involves the formation of a copper-carbene intermediate, which then undergoes nucleophilic attack. beilstein-journals.orgnih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions on Related Naphthoate and Trifluoromethylated Systems

| Catalyst/Ligand | Substrate(s) | Product Type | Yield (%) | Reference |

| CuI | β-trifluoromethyl β-amino ester, 2-naphthoic acid, acetonitrile | β-trifluoromethyl N,N-diacyl-β-amino ester | 78 | beilstein-journals.org |

| Pd(OAc)₂ / (S)-t-Bu-PyOX | Trifluoromethylacetaldimine, Arylboroxine | α-(trifluoromethyl)arylmethylamine | 57-91 | nih.gov |

This table presents data from reactions on compounds structurally related to this compound to illustrate potential catalytic transformations.

Radical Mechanisms in Naphthoate Functionalization

The trifluoromethyl group can significantly influence the radical reactions of this compound. The generation of trifluoromethyl radicals (•CF₃) is a key step in many functionalization strategies, often achieved through photoredox catalysis. nih.gov These highly reactive intermediates can then add to aromatic systems.

Studies on the reaction of trifluoromethyl radicals with simple aromatic compounds like benzene (B151609) and toluene (B28343) show that the •CF₃ radical can add to the aromatic ring to form a cyclohexadienyl radical intermediate. rsc.org This intermediate can then be oxidized to the corresponding trifluoromethylated aromatic compound. The regioselectivity of this addition is influenced by the electronic properties of the substituents on the aromatic ring.

Visible-light photocatalysis has emerged as a powerful tool for initiating radical trifluoromethylation reactions under mild conditions. nih.gov Photocatalysts, upon excitation by visible light, can facilitate the single-electron transfer (SET) process required to generate the •CF₃ radical from a suitable precursor, such as trifluoromethylsulfonyl chloride or Umemoto's reagent.

While direct radical functionalization of the trifluoromethyl group itself is challenging due to the strength of the C-F bonds, photocatalytic methods have been developed for the chemodivergent alkylation of trifluoromethyl alkenes. nih.gov These reactions proceed through a trifluoromethyl alkyl radical intermediate.

Table 2: Reagents and Conditions for Radical Trifluoromethylation of Aromatic Compounds

| Trifluoromethyl Source | Radical Generation Method | Aromatic Substrate Example | Key Intermediate | Reference |

| CF₃I | Photoredox Catalysis (e.g., Ru(bpy)₃²⁺) | Benzene | Trifluoromethylcyclohexadienyl radical | nih.gov |

| CF₃SO₂Cl | Photoredox Catalysis (e.g., Eosin Y) | Toluene | Trifluoromethylcyclohexadienyl radical | nih.gov |

| Hexafluoroacetone | Photolysis | Benzene | Trifluoromethyl radical | rsc.org |

This table provides examples of conditions used for the radical trifluoromethylation of general aromatic compounds, which can be considered analogous for the naphthoate system.

The presence of the ester group on the naphthalene ring of this compound would likely direct radical addition to specific positions on the aromatic core, governed by the stability of the resulting radical intermediate.

Spectroscopic and Structural Characterization Techniques in Methyl 6 Trifluoromethyl 2 Naphthoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of Methyl 6-(trifluoromethyl)-2-naphthoate in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on the known spectra of related compounds such as methyl 6-hydroxy-2-naphthoate and methyl 2-naphthoate (B1225688). prepchem.comnih.govchemicalbook.com

In ¹H NMR spectroscopy of this compound, each unique proton in the molecule is expected to produce a distinct signal, or resonance, in the spectrum. The chemical shift (δ) of these signals, measured in parts per million (ppm), is influenced by the electron density around the proton. The electron-withdrawing trifluoromethyl (-CF₃) group at the C-6 position significantly impacts the chemical shifts of the aromatic protons on the naphthalene (B1677914) ring system.

The protons on the naphthalene ring will appear as a complex pattern of doublets and singlets in the aromatic region of the spectrum. The methyl ester (-COOCH₃) protons would be observed as a sharp singlet, typically in the upfield region of the aromatic signals. The integration of these signals would correspond to the number of protons they represent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic H | 7.5 - 8.6 | m (multiplet) | - |

| Methyl (OCH₃) | ~3.9 | s (singlet) | - |

¹³C NMR spectroscopy provides information about the carbon framework of this compound. Each carbon atom in a unique electronic environment produces a separate signal. The strong electron-withdrawing effect of the -CF₃ group will cause a significant downfield shift for the C-6 carbon and other carbons in its vicinity. The carbon of the trifluoromethyl group itself will also have a characteristic chemical shift and will exhibit coupling with the fluorine atoms. The carbonyl carbon of the ester group is typically found in the most downfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~166 |

| Aromatic C | 125 - 135 |

| Trifluoromethyl (CF₃) | ~124 (quartet) |

| Methyl (OCH₃) | ~52 |

¹⁹F NMR is a powerful technique specifically used to study fluorine-containing compounds. For this compound, this technique would show a single, sharp resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a sensitive indicator of the electronic environment of the -CF₃ group. The absence of other fluorine atoms in the molecule would result in a singlet, simplifying the spectrum and confirming the presence and purity of the trifluoromethyl moiety.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Trifluoromethyl (CF₃) | ~ -63 | s (singlet) |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Identification

Cyclic Voltammetry Studies for Mechanistic Insights

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. For this compound, this method would reveal the potentials at which the molecule undergoes oxidation and reduction. The presence of the electron-withdrawing trifluoromethyl group is expected to make the naphthalene ring system more difficult to oxidize and easier to reduce compared to the unsubstituted methyl 2-naphthoate. By analyzing the shape of the cyclic voltammogram and the positions of the peaks, researchers can gain insights into the stability of the resulting radical ions and the reversibility of the electron transfer processes. No specific cyclic voltammetry studies on this compound have been found in the surveyed literature.

Theoretical and Computational Studies of Methyl 6 Trifluoromethyl 2 Naphthoate

Density Functional Theory (DFT) Computations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 6-(trifluoromethyl)-2-naphthoate, DFT calculations, often using functionals like B3LYP, are employed to determine its optimized molecular geometry and electronic properties. nih.gov

Key aspects of these studies include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. nih.govnih.gov A larger gap implies higher stability and lower reactivity. nih.gov For similar aromatic compounds containing a trifluoromethyl group, DFT studies show that the HOMO and LUMO are often localized over the planar aromatic system, indicating that a HOMO-to-LUMO excitation would likely be a π–π* transition. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated using DFT. These maps visualize the electrostatic potential on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. jmaterenvironsci.com Red-colored areas indicate negative potential, typically associated with electronegative atoms like oxygen, while blue areas denote positive potential, highlighting regions for nucleophilic attack. jmaterenvironsci.com

Table 1: Representative DFT-Calculated Parameters for Aromatic Trifluoromethyl Compounds

| Parameter | Description | Typical Finding |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A relatively large gap suggests high chemical stability. nih.govnih.gov |

| Molecular Electrostatic Potential (MEP) | Distribution of charge on the molecular surface. | Negative potential is localized around the oxygen atoms of the ester group and fluorine atoms of the trifluoromethyl group. jmaterenvironsci.com |

| Optimized Geometry | The lowest energy conformation of the molecule. | The naphthalene (B1677914) core is planar, with specific bond lengths and angles determined. nih.gov |

Molecular Modeling and Simulated Antagonist Docking in Receptor Interaction Studies

This compound is structurally related to known antagonists of the Retinoic Acid Receptor (RAR), a target for developing male contraceptives. nih.govnih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This method is used to simulate the interaction of this compound with the ligand-binding pocket (LBP) of RAR isoforms (RARα, RARβ, and RARγ). mdpi.com

These simulations help to understand how the compound fits into the receptor's active site and which residues it interacts with. The naphthalene core typically occupies the hydrophobic pocket of the receptor, while the ester group can form hydrogen bonds or other polar interactions. mdpi.com The trifluoromethyl group at the 6-position is significant; its size and electronegativity can influence binding affinity and selectivity for different RAR isoforms. nih.govresearchgate.net The goal of these studies is to rationalize the compound's antagonist activity and guide the design of new derivatives with improved potency and selectivity. nih.govresearchgate.net

Analysis of Intermolecular Interactions and Molecular Packing

The way molecules arrange themselves in a solid-state crystal lattice is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions in a crystal packing. nih.govnih.govepa.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.

By mapping properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), a two-dimensional "fingerprint plot" is created. jmaterenvironsci.com This plot provides a summary of all intermolecular contacts. For compounds containing fluorine, such as this compound, the fingerprint plot can be decomposed to show the percentage contribution of different types of interactions.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Fluorinated Aromatic Compound

| Interaction Type | Contribution to Hirshfeld Surface | Description |

| H···H | ~30-40% | Represents contacts between hydrogen atoms on adjacent molecules. nih.govnih.gov |

| F···H / H···F | ~20-30% | Interactions between fluorine and hydrogen atoms, crucial due to the CF₃ group. nih.gov |

| C···H / H···C | ~10-30% | Contacts involving carbon and hydrogen atoms. nih.govnih.gov |

| O···H / H···O | ~5-25% | Interactions involving oxygen atoms, often from ester or ether groups. nih.govnih.gov |

| F···F | ~4-5% | Contacts between fluorine atoms. nih.gov |

Computational Prediction of Reaction Pathways and Energetics

Computational chemistry can be used to predict the most likely pathways for a chemical reaction and the energy changes involved. chemrxiv.org For the synthesis of this compound, this involves modeling potential synthetic routes, such as the esterification of 6-(trifluoromethyl)-2-naphthoic acid or cross-coupling reactions to introduce the trifluoromethyl group onto a naphthalene precursor. bldpharm.com

Using DFT calculations, the geometries and energies of reactants, transition states, and products for each step in a proposed mechanism can be calculated. mdpi.com This allows for the determination of activation energies and reaction enthalpies. A reaction pathway with lower activation barriers is considered more kinetically favorable. mdpi.com Such studies can confirm the feasibility of a proposed synthetic route, explain experimental outcomes, and help optimize reaction conditions by identifying rate-limiting steps or potential side reactions. chemrxiv.orgmdpi.com For instance, computational validation can confirm if a reaction is spontaneous and which pathway has a more favorable net reaction energy. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Naphthalene Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govcmu.ac.th For naphthalene derivatives like this compound, QSAR studies are essential for predicting their activity as, for example, RAR antagonists and for guiding the synthesis of more potent compounds. nih.govnih.gov

The process involves several steps:

A dataset of naphthalene derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. cmu.ac.thnih.gov

For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), and lipophilicity (e.g., LogP) descriptors. cmu.ac.th

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. cmu.ac.thnih.gov

A typical QSAR equation might look like: pIC₅₀ = c₀ + (c₁ * Descriptor₁) + (c₂ * Descriptor₂) + ... cmu.ac.th

These models, once validated, can predict the activity of new, unsynthesized naphthalene derivatives, saving time and resources in drug discovery. nih.gov The models also provide insight into which physicochemical properties are most important for the desired biological activity. nih.govnih.gov

Applications in Advanced Organic Synthesis and Chemical Biology Research

Methyl 6-(trifluoromethyl)-2-naphthoate as a Versatile Synthetic Building Block

This compound serves as a valuable starting material in organic synthesis due to its rigid naphthalene (B1677914) core and the unique electronic properties imparted by the trifluoromethyl group. This substituent is known for its strong electron-withdrawing nature, which can influence the reactivity and biological interactions of the parent molecule. researchgate.net The ester functional group provides a convenient handle for a variety of chemical transformations.

The 6-(trifluoromethyl)-2-naphthoate scaffold is a key component in the construction of larger, multi-ring molecules with specific biological targets. Its structure forms the foundation for building complex biaryl systems. For instance, derivatives of the corresponding 2-naphthoic acid are central to the synthesis of potent antagonists for the P2Y14 receptor. nih.govacs.org In this context, the naphthalene ring acts as a rigid anchor, with further synthetic modifications introducing other aromatic and aliphatic rings, such as phenyl and piperidine (B6355638) groups, to create elaborate molecules with high affinity for their biological targets. nih.gov The synthesis of these complex antagonists from a simpler naphthalene-based starting material highlights the utility of the scaffold in building sophisticated molecular architectures.

The functional groups on this compound allow for its use in stereoselective synthesis. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be reacted with chiral auxiliaries, such as chiral alcohols or amines, to form diastereomeric esters or amides. These diastereomers can often be separated using standard techniques like chromatography, providing a route to enantiomerically pure compounds.

Furthermore, the trifluoromethyl group can influence the stereochemical outcome of reactions. Reagents containing trifluoromethyl groups are utilized in chiral derivatization to separate enantiomers of various compounds, such as beta-blockers, demonstrating the importance of this functional group in stereochemical analysis. nih.gov While direct examples involving this compound are specific to particular research programs, the principles of using trifluoromethyl-containing aromatic structures are well-established in the field of stereoselective synthesis. researchgate.net The electronic nature of the CF₃ group can affect the facial selectivity of reactions on the aromatic ring, guiding the approach of reagents to create a specific stereoisomer.

Development of Chemical Probes for Receptor Research

The naphthalene scaffold, particularly when substituted with a trifluoromethyl group, has proven to be an excellent template for developing chemical probes to study G protein-coupled receptors (GPCRs).

Research into the P2Y14 receptor, a target for inflammatory and endocrine conditions, has led to the development of highly potent fluorescent probes based on a 2-naphthoic acid core. nih.govresearchgate.net A potent and selective antagonist, 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN), which features the trifluoromethyl-naphthalene moiety, served as the foundational structure for this work. acs.orgresearchgate.net

Scientists synthesized derivatives of PPTN by adding a linker chain to the piperidine ring, which was then coupled to a fluorescent dye. nih.gov This strategy led to the creation of MRS4174, a derivative containing an Alexa Fluor 488 (AF488) fluorophore. nih.govresearchgate.net This new fluorescent probe exhibited exceptionally high affinity for the P2Y14 receptor and was successfully used to quantify specific receptor binding via flow cytometry. nih.govresearchgate.net The development of this probe demonstrates that significant structural modifications, including the attachment of bulky fluorophores, can be made to the core scaffold while preserving or even enhancing potency. researchgate.netunc.edu

Table 1: Affinity of P2Y14 Receptor Ligands

| Compound | Description | Affinity (Ki) |

|---|---|---|

| PPTN (6) | Parent antagonist with a trifluoromethyl-naphthoic acid core. | - |

| Alkyne Precursor (22) | A derivative of PPTN with a linker for attaching a fluorophore. | 13 nM |

| MRS4174 (30) | Fluorescent probe derived from the alkyne precursor, labeled with Alexa Fluor 488. | 80 pM |

The design of these effective chemical probes was not accidental but was guided by sophisticated structure-based design principles. nih.gov Lacking a crystal structure for the human P2Y14 receptor (hP2Y14R), researchers constructed a homology model based on the recently determined X-ray structures of the related hP2Y12R. nih.govacs.org

Using this model, they performed simulated docking studies with the antagonist PPTN. acs.org These computational studies predicted the binding mode of the ligand within the receptor and identified which parts of the molecule were essential for binding and which could be modified. nih.gov The modeling suggested that the piperidine ring of the antagonist was oriented in a way that it could be functionalized with a linker and fluorophore without disrupting the key interactions with the receptor. nih.govacs.org This predictive approach proved highly successful, as the resulting fluorescent probes retained and even exceeded the high affinity of the parent compound, validating the utility of GPCR homology modeling in medicinal chemistry. nih.govresearchgate.net

Exploration of Structure-Activity Relationships (SAR) in Naphthalene Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. The naphthalene scaffold is a key structural element in numerous small-molecule kinase inhibitors and other biologically active compounds. nih.gov Its rigid structure provides a stable platform for the precise spatial arrangement of functional groups that interact with a biological target. nih.gov

The research on P2Y14 receptor antagonists provides a clear example of SAR exploration. nih.govnih.gov Scientists synthesized a series of 2-naphthoic acid derivatives to understand how different chemical modifications affected receptor affinity. nih.gov These studies confirmed that the trifluoromethylphenyl group on the naphthalene core was a critical component for high potency. Furthermore, the development of fluorescent probes demonstrated that extending the molecule at the distal piperidine ring was well-tolerated and could even enhance affinity, while modifications at other positions might be detrimental. nih.govresearchgate.net Such findings are essential for expanding the chemical diversity of ligands for a given receptor and for designing future therapeutic agents. acs.org Similar SAR principles have been applied to naphthalene-based diarylamides designed as pan-Raf kinase inhibitors, where the naphthalene ring was chosen to replace a central phenyl ring to create a more rigid and bulkier scaffold, leading to potent inhibition of melanoma cell lines. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN) |

| Alexa Fluor 488 (AF488) |

Co-crystallization Strategies for Solid-State Chemistry Research

Co-crystallization has emerged as a powerful technique in crystal engineering to modify the physicochemical properties of solid materials, such as solubility, stability, and bioavailability, without altering the chemical structure of the active pharmaceutical ingredient (API). mdpi.com The design of co-crystals relies on the predictable formation of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, to assemble different molecular components into a single crystalline lattice. mdpi.comnih.gov

This compound possesses key structural features that make it an intriguing candidate for co-crystallization studies. The naphthalene ring system provides an extended π-surface capable of engaging in π-π stacking interactions. nih.govresearchgate.net The trifluoromethyl group, being highly electronegative, can participate in various non-covalent interactions, including halogen bonding (C-F···X), and can modulate the electronic nature of the aromatic system, influencing its stacking behavior. mdpi.com Research on perfluorohalogenated naphthalenes has demonstrated the importance of both σ-hole (on a halogen) and π-hole (on the aromatic ring) interactions in directing crystal packing. nih.gov

While specific co-crystal structures of this compound are not extensively documented in publicly available literature, rational design strategies can be proposed based on the known principles of supramolecular chemistry. Potential co-formers could be selected to form robust and predictable interactions with the key functional groups of the target molecule. For instance, molecules with hydrogen bond donors could interact with the ester carbonyl group, while aromatic molecules could be chosen to optimize π-π stacking with the naphthalene core. The trifluoromethyl group can also engage in favorable interactions with electron-rich regions of co-formers.

| Potential Co-former Class | Key Intermolecular Interaction with this compound | Rationale |

| Carboxylic Acids | Hydrogen Bonding (O-H···O=C) | The carboxylic acid proton can form a strong hydrogen bond with the carbonyl oxygen of the methyl ester. |

| Pyridines | Halogen Bonding (C-F···N), π-π Stacking | The nitrogen lone pair of the pyridine (B92270) can act as a halogen bond acceptor for the trifluoromethyl group. The aromatic rings can engage in π-π stacking. nih.gov |

| Polycyclic Aromatic Hydrocarbons (PAHs) | π-π Stacking | The extended π-systems of PAHs can stack with the naphthalene core, leading to well-ordered crystal lattices. nih.gov |

| Diiodotetrafluorobenzenes | Halogen Bonding (C-I···π), Halogen Bonding (C-F···I) | These are strong halogen bond donors that can interact with the π-system of the naphthalene ring and potentially the fluorine atoms of the trifluoromethyl group. nih.govresearchgate.net |

These co-crystallization strategies offer a pathway to new solid forms of naphthalene-based compounds, potentially leading to materials with tailored properties for various applications.

Design of Compounds for Targeted Molecular Interactions in Chemical Biology

The trifluoromethyl group is a privileged substituent in medicinal chemistry, often introduced to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity for its biological target. mdpi.commdpi.com The electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of an aromatic ring, influencing its interactions with protein residues. mdpi.com

This compound serves as a valuable starting point or fragment for the design of inhibitors targeting various enzymes, particularly protein kinases. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer, making them important drug targets. cuni.cz The naphthalene scaffold itself is found in a number of kinase inhibitors. nih.govnih.govacs.org

The design of kinase inhibitors often involves creating molecules that can fit into the ATP-binding site of the enzyme. Structure-activity relationship (SAR) studies of kinase inhibitors have shown that specific substitutions on aromatic rings can lead to significant improvements in potency and selectivity. nih.gov The trifluoromethyl group, in this context, can engage in favorable multipolar interactions with the protein backbone or specific amino acid residues in the binding pocket. mdpi.com For example, aromatic trifluoromethyl ketones have been characterized as "warheads" for the design of covalently reversible kinase inhibitors. nih.govresearchgate.net

While direct biological activity data for this compound is not widely reported, its structural motifs are present in known biologically active molecules. For instance, various naphthalene derivatives have been synthesized and evaluated as potent inhibitors of kinases like STAT3 and Sphingosine Kinase 2. nih.gov The inclusion of a trifluoromethyl group on such scaffolds is a common strategy to enhance their inhibitory activity.

Below is a table summarizing the impact of trifluoromethyl groups in the design of kinase inhibitors, drawing parallels to the potential application of the this compound scaffold.

| Compound Class/Scaffold | Target Kinase (Example) | Role of Trifluoromethyl Group | Observed Effect on Activity | Reference |

| Anilino-1,4-naphthoquinones | EGFR | Potential for enhanced binding affinity and metabolic stability. | Naphthoquinone derivatives are known EGFR inhibitors. nih.gov | nih.gov |

| Pyrazolyl-ureas with naphthalene moiety | p38α MAP Kinase | The naphthalene ring provides key interactions within the ATP-binding domain. | Potent inhibition of the kinase. | nih.gov |

| Aromatic Ketones | FGFR4, JAK3 | Acts as a warhead for covalent, reversible inhibition. | Potent and selective inhibition. | nih.govresearchgate.net |

| Phenyl-substituted pyridines | PI3K | Part of the core structure contributing to binding affinity. | Inhibition in the nanomolar range. | mdpi.com |

The strategic placement of the trifluoromethyl group on the naphthalene scaffold of this compound provides a strong rationale for its use in the synthesis of new, potent, and selective kinase inhibitors and other biologically active molecules.

Future Research Directions and Emerging Methodologies for Methyl 6 Trifluoromethyl 2 Naphthoate Chemistry

Development of Novel Catalytic Systems for Enhanced Synthesis

The efficient introduction of a trifluoromethyl (CF3) group onto an aromatic ring is a pivotal challenge in synthetic chemistry. Future research is focused on developing more efficient, selective, and versatile catalytic systems for the synthesis of trifluoromethylated naphthoates.

Transition metal catalysis remains a fertile ground for innovation. Significant progress has been made in copper- and palladium-catalyzed trifluoromethylation reactions. nih.govwechemglobal.com Copper-catalyzed methods, for instance, have shown success in the trifluoromethylation of aryl boronic acids and halides. nih.gov These systems often involve the generation of a CF3 radical, which then couples with an aryl-copper species. nih.gov Similarly, palladium-catalyzed systems enable the cross-coupling of aryl halides with trifluoromethylating reagents, demonstrating good regioselectivity and compatibility with various functional groups. wechemglobal.com Future work will likely focus on developing catalysts with higher turnover numbers, lower catalyst loadings, and broader substrate scopes, specifically tailored for naphthalene (B1677914) systems which can be more complex than simple benzene (B151609) rings.

Photoredox catalysis has emerged as a powerful, mild, and sustainable approach for generating CF3 radicals from various precursors under visible light irradiation. nih.govwechemglobal.comprinceton.edu This strategy can be combined with transition metal catalysis, such as copper, to achieve the trifluoromethylation of (hetero)aromatic boronic acids. nih.gov The development of novel organic photocatalysts, like 1,4-bis(diphenylamino)naphthalene, offers a metal-free alternative for radical generation. acs.org Research in this area will aim to identify new photocatalysts with tailored redox potentials to improve reaction efficiency and selectivity for complex substrates like naphthoate derivatives. Furthermore, exploring main group elements, such as bismuth, in light-mediated C-H trifluoromethylation presents a novel frontier, potentially offering unique reactivity pathways. acs.org

| Catalytic System | Approach | Key Features | Research Direction |

| Copper-based Catalysis | Cross-coupling of aryl halides/boronic acids. nih.gov | Utilizes relatively inexpensive metal; effective for pre-functionalized substrates. nih.gov | Development of more robust ligands to improve catalyst stability and efficiency for naphthalene scaffolds. |

| Palladium-based Catalysis | Cross-coupling with various trifluoromethylating agents. wechemglobal.com | High efficiency and functional group tolerance. wechemglobal.com | Lowering catalyst loading and expanding to less reactive C-H bond functionalization. |

| Photoredox Catalysis | Visible-light-mediated generation of CF3 radicals. princeton.edu | Mild, environmentally friendly conditions; high functional group tolerance. wechemglobal.comprinceton.edu | Design of new photocatalysts for enhanced efficiency and application in flow chemistry systems. |

| Dual Catalysis | Merger of photoredox and transition metal catalysis. nih.gov | Combines advantages of both systems for novel reactivity. nih.gov | Exploring new combinations of photocatalysts and metal catalysts for challenging transformations. |

| Main-Group Catalysis | Bismuth-catalyzed C-H trifluoromethylation under light. acs.org | Avoids precious transition metals; unique redox manifold. acs.org | Expanding the scope of main-group elements and understanding mechanistic pathways. |

Sustainable Synthesis Approaches for Trifluoromethylated Naphthoates

The principles of green chemistry are increasingly guiding synthetic strategies. For trifluoromethylated compounds, this involves minimizing hazardous reagents, reducing energy consumption, and improving atom economy.

Electrochemical synthesis represents a promising sustainable alternative to traditional methods. Anodic trifluoromethylation, for example, can be achieved without the need for transition metal catalysts, reducing both cost and chemical waste. acs.org This technique uses electrical current to drive the reaction, often under mild conditions. The optimization of such electrosynthetic reactions in flow microreactors can significantly reduce the carbon footprint and simplify the scale-up process. nih.gov Future research will focus on developing more efficient electrode materials and electrolyte systems to enhance the yield and selectivity of the electrochemical trifluoromethylation of naphthoate precursors. The use of 3D-printed electrodes is one such innovation aimed at improving reaction yields and mitigating issues like electrode fouling. wechemglobal.com

Another key area is the use of more environmentally benign trifluoromethylating reagents. Historically, many of these reagents have been expensive or difficult to handle. The development and application of stable, solid, and inexpensive reagents like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois's reagent) are crucial steps toward sustainability. organic-chemistry.orgnih.gov Research into catalytic systems that can efficiently activate these more benign reagents is a significant goal.

Integration of Machine Learning in Reaction Prediction and Optimization

The optimization of chemical reactions, particularly complex multi-parameter processes like trifluoromethylation, can be time-consuming and resource-intensive. Machine learning (ML) is emerging as a transformative tool to accelerate this process.

ML algorithms can be integrated into automated flow reactor setups to rapidly optimize reaction conditions. nih.gov By analyzing the complex interplay between various experimental parameters—such as temperature, solvent, catalyst loading, and substrate concentration—ML models can predict the conditions that will lead to the highest yield. conferenceseries.comresearchgate.net For instance, in the context of anodic trifluoromethylation, a machine learning algorithm was able to optimize six reaction parameters concurrently, leading to a significant increase in reaction yield within just a few iterations. nih.govacs.org This approach not only speeds up optimization but also provides deeper insights into the reaction mechanism. conferenceseries.com

Future developments will involve creating more sophisticated ML models. "Global models" can be trained on large, diverse chemical reaction databases to suggest general conditions for new reactions, while "local models" can fine-tune specific parameters for a particular reaction family, like the synthesis of trifluoromethylated naphthoates, to improve yield and selectivity. researchgate.net The synergy of ML-assisted flow systems with advanced analytical tools will enable the rapid and sustainable optimization of complex electrosynthetic reactions. acs.org

| ML-Assisted Optimization Parameter | Initial Yield Range | Optimized Yield Increase | Number of Iterations |

| Anodic Trifluoromethylation | 0.10% - 19.64% | >270% | 2 |

Table data is illustrative, based on findings for anodic trifluoromethylation optimization where ML algorithms significantly boosted reaction yields in a small number of experimental cycles. acs.orgconferenceseries.com

Advanced Characterization Techniques for Dynamic Chemical Processes

Understanding the mechanism of a chemical reaction is key to its optimization and control. For the synthesis of Methyl 6-(trifluoromethyl)-2-naphthoate, advanced characterization techniques are essential for elucidating the complex, multi-step processes involved, especially in novel catalytic and electrochemical systems.

The combination of multiple analytical tools provides a holistic view of the reaction mechanism. acs.org Techniques such as AC voltammetry can probe the electrochemical steps of a reaction in real-time, while kinetic modeling and gas chromatography can provide insights into reaction rates and the formation of byproducts. conferenceseries.com These methods are crucial for understanding potential sources of inefficiency and reactant loss in processes like electrosynthesis. acs.org

For characterizing catalytic species and intermediates, advanced spectroscopic and microscopic methods are invaluable. Techniques like X-ray Absorption Fine-Structure (XAFS) spectroscopy, including X-ray Absorption Near Edge Spectroscopy (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide detailed information about the chemical bonding states and local coordination environment of metal catalysts. acs.org These methods, combined with theoretical calculations such as quantum chemical calculations and kinetic simulations, can help predict reaction pathways and identify active catalytic sites, providing a theoretical framework to guide the design of more efficient catalysts. acs.org

Expanding the Scope of Naphthoate Applications in Chemical Biology Tools

The unique properties conferred by the trifluoromethyl group—such as increased metabolic stability and altered lipophilicity—make molecules like this compound attractive scaffolds for the development of chemical biology tools. acs.org

Nanotechnology offers a platform to expand the utility of such chemical tools. organic-chemistry.orgresearchgate.net For example, the naphthoate compound could be incorporated into nanomaterial scaffolds to create novel biosensors or controlled delivery systems for reactive compounds in living systems. organic-chemistry.orgresearchgate.net The naphthalene core also provides a fluorescent backbone, suggesting potential applications in bioimaging. princeton.edu The development of new fluorophores is critical for advancing optical imaging of biological processes. acs.org By functionalizing the this compound scaffold, for example through "click" chemistry, it could be tailored for targeted live-cell imaging, allowing researchers to visualize specific biological events in real time. acs.org

Future research will likely explore the synthesis of derivatives of this compound to create a library of compounds for screening as potential biological probes. The goal is to develop tools that can help in therapeutic target identification and validation, or in elucidating pathological mechanisms, thereby bridging the gap between fundamental chemistry and clinical applications. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.